(5Z)-1-benzyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
(5Z)-1-benzyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a pyrimidine core substituted with a benzyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-benzyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is the condensation of a benzyl-substituted pyrimidine derivative with an indole-ethylamine under specific conditions. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and response surface methodology can help in identifying optimal reaction parameters such as temperature, solvent, and catalyst loading .
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-benzyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or indole moieties using reagents like sodium hydride or lithium diisopropylamide
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and bases like sodium hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its indole moiety, which is known to interact with various biological targets .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (5Z)-1-benzyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine functional group.
Indole-3-acetic acid: An indole derivative commonly found in plants.
Pyrimidine derivatives: Various pyrimidine-based compounds used in pharmaceuticals.
Uniqueness
What sets (5Z)-1-benzyl-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione apart is its combination of a benzyl group, an indole moiety, and a pyrimidine core. This unique structure allows for diverse chemical reactivity and biological activity, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
1-benzyl-6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-20-18(13-23-11-10-16-12-24-19-9-5-4-8-17(16)19)21(28)26(22(29)25-20)14-15-6-2-1-3-7-15/h1-9,12-13,24,28H,10-11,14H2,(H,25,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDPIXQQWYOVJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)C=NCCC3=CNC4=CC=CC=C43)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801118298 | |
Record name | 5-[[[2-(1H-Indol-3-yl)ethyl]amino]methylene]-1-(phenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313666-69-2 | |
Record name | 5-[[[2-(1H-Indol-3-yl)ethyl]amino]methylene]-1-(phenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801118298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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